molecular formula C24H21FN4O2 B2828896 (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(isoquinolin-1-yl)methanone CAS No. 1705444-53-6

(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(isoquinolin-1-yl)methanone

Cat. No.: B2828896
CAS No.: 1705444-53-6
M. Wt: 416.456
InChI Key: BLMPPACWJVEJGE-UHFFFAOYSA-N
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Description

(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(isoquinolin-1-yl)methanone (CAS 1705444-53-6) is a synthetically engineered heterocyclic compound of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C24H21FN4O2 and a molecular weight of 416.45 g/mol, this complex molecule integrates several privileged pharmacophores, including a fluorinated 1,2,4-oxadiazole ring and an isoquinoline core, linked via a piperidine-carboxamide bridge . The 1,2,4-oxadiazole moiety is a well-characterized scaffold known for its diverse biological properties and metabolic stability, while the isoquinoline component provides a rigid, planar structure favorable for target engagement . This specific structural architecture confers potential bioactivity against a range of therapeutic targets. Research into analogous compounds suggests potential application in targeting neurological or inflammatory pathways . Furthermore, similar quinoline-oxadiazole hybrids have demonstrated considerable potential as anti-proliferative agents in oncology research, showing efficacy against cancer cell lines such as hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) . The modular design of this compound also makes it a versatile and valuable chemical intermediate for lead optimization and the synthesis of novel derivatives in probe and drug discovery campaigns. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-isoquinolin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O2/c25-20-10-4-3-9-19(20)23-27-21(31-28-23)14-16-6-5-13-29(15-16)24(30)22-18-8-2-1-7-17(18)11-12-26-22/h1-4,7-12,16H,5-6,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMPPACWJVEJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NC=CC3=CC=CC=C32)CC4=NC(=NO4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(isoquinolin-1-yl)methanone typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile oxide.

    Attachment of the fluorophenyl group:

    Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.

    Coupling with isoquinoline: The final step involves coupling the piperidine derivative with isoquinoline using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening and formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines resulting from the reduction of the oxadiazole ring.

    Substitution: Various substituted derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may serve as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism by which (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(isoquinolin-1-yl)methanone exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

The target compound is compared below with a structurally analogous compound, 1-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidine (CAS 288317-51-1) :

Feature Target Compound Comparative Compound
Core Heterocycle 1,2,4-Oxadiazole 1,2-Isoxazole
Substituents 2-Fluorophenyl, piperidinylmethyl, isoquinolin-1-yl 2-Chloro-6-fluorophenyl, methyl, piperidine
Molecular Formula C₂₃H₂₀FN₅O₂ (estimated) C₁₆H₁₆ClFN₂O₂
Molecular Weight ~425.45 g/mol 322.76 g/mol
Key Functional Groups Oxadiazole (electron-deficient), fluorophenyl (lipophilic), isoquinoline (π-rich) Isoxazole (less polar), chloro-fluorophenyl (bulkier substituent)

Pharmacological Implications

  • Oxadiazole vs.
  • Halogen Effects : The 2-fluorophenyl group (target) may offer better metabolic stability compared to the 2-chloro-6-fluorophenyl group (comparative compound), as fluorine is less prone to forming reactive metabolites.
  • Piperidine Linkage : The piperidinylmethyl group in the target compound introduces conformational flexibility, which might improve binding to flexible protein domains, whereas the direct piperidine-carbonyl linkage in the comparative compound restricts rotation.
  • Isoquinoline vs. Simple Acyl Groups: The isoquinolin-1-yl moiety in the target compound could enhance π-π stacking interactions with aromatic amino acids, a feature absent in the comparative compound .

Analytical and Spectroscopic Comparisons

Spectral Data Utilization

While direct spectral data for the target compound are unavailable in the provided evidence, structural elucidation methods from analogous studies can be inferred:

  • NMR Spectroscopy: As demonstrated in , ¹H-NMR and ¹³C-NMR would distinguish the oxadiazole protons (δ 8.5–9.5 ppm) and isoquinoline aromatic signals (δ 7.0–8.5 ppm) .
  • UV Spectroscopy: The conjugated isoquinoline system would exhibit strong absorbance near 270–300 nm, similar to other heteroaromatic compounds .

Physicochemical Properties

  • Lipophilicity: The isoquinoline and fluorophenyl groups in the target compound likely increase logP compared to the comparative compound, suggesting improved membrane permeability.
  • Solubility : The oxadiazole and piperidine groups may enhance aqueous solubility relative to the chloro-fluorophenyl isoxazole derivative .

Biological Activity

The compound (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(isoquinolin-1-yl)methanone is a complex organic molecule that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C23H25FN4O2\text{C}_{23}\text{H}_{25}\text{F}\text{N}_{4}\text{O}_{2}

This structure features multiple functional groups that contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those similar to our compound. The following table summarizes the findings related to the anticancer activity of various oxadiazole derivatives:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AA549 (Lung)0.010EGFR Inhibition
Compound BMDA-MB-231 (Breast)0.420Src Inhibition
Compound CPC-3 (Prostate)1.95Apoptosis Induction
This compound VariousTBDTBD

Studies have indicated that compounds with oxadiazole moieties exhibit significant antiproliferative activity against a variety of cancer cell lines. For instance, a related compound demonstrated an IC50 value of 0.010 µM against A549 cells, indicating potent activity through EGFR inhibition .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been a focus of research. Compounds similar to this compound have shown effectiveness against various bacterial strains.

Summary of Antimicrobial Studies

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Compound DStaphylococcus aureus32 µg/mL
Compound EEscherichia coli16 µg/mL
This compound TBDTBD

In one study, oxadiazole derivatives exhibited bactericidal effects comparable to standard antibiotics such as ciprofloxacin . The specific mechanism by which these compounds exert their antimicrobial effects is still under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

The mechanisms underlying the biological activities of this compound are multifaceted:

Anticancer Mechanisms:

  • EGFR Inhibition: Compounds targeting the epidermal growth factor receptor (EGFR) can halt tumor growth and induce apoptosis in cancer cells.
  • Src Kinase Inhibition: Inhibition of Src kinase has been linked to reduced cancer cell proliferation and increased apoptosis in various cancer types.

Antimicrobial Mechanisms:

  • Cell Membrane Disruption: Many oxadiazole derivatives disrupt bacterial cell membranes, leading to cell lysis.
  • Enzyme Inhibition: Some compounds inhibit critical enzymes involved in bacterial metabolism.

Case Studies

Several case studies have illustrated the effectiveness of compounds similar to this compound in clinical and experimental settings:

  • Case Study 1: A derivative was tested in vivo for its anticancer properties in a mouse model bearing human tumor xenografts. Results showed significant tumor regression compared to control groups.
  • Case Study 2: A series of derivatives were evaluated for their antimicrobial activity against resistant strains of bacteria. One compound showed remarkable efficacy against MRSA with an MIC lower than that of traditional antibiotics.

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